1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene

Organic Synthesis Cross-Coupling Protecting Group Strategy

Choose 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (CAS 2379321-31-8) for its unique 1,4,5-substitution pattern enabling orthogonal protection and sequential cross-coupling. This polysubstituted halogenated aromatic building block offers a benzyloxy-protected phenol, with bromo and chloro handles for late-stage functionalization. Ideal for medicinal chemistry SAR studies, agrochemical development, and specialty materials requiring precise regioselectivity.

Molecular Formula C14H12BrClO
Molecular Weight 311.60 g/mol
CAS No. 2379321-31-8
Cat. No. B6293670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
CAS2379321-31-8
Molecular FormulaC14H12BrClO
Molecular Weight311.60 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OCC2=CC=CC=C2)Cl)Br
InChIInChI=1S/C14H12BrClO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyACSSQVIVKFCUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (CAS 2379321-31-8) Technical Profile for Research Procurement


1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (CAS 2379321-31-8) is a polysubstituted halogenated aromatic compound featuring a benzyloxy protecting group, a bromine atom, a chlorine atom, and a methyl group on a benzene core. Its molecular formula is C14H12BrClO, with a molecular weight of 311.60 g/mol . The compound serves as a key synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials, with commercial availability at 98% purity from suppliers such as Leyan . This unique substitution pattern, particularly the specific 1,4,5-arrangement of the benzyloxy, bromo, chloro, and methyl groups, provides a distinct platform for further functionalization via cross-coupling and other synthetic transformations [1].

Procurement Risk Analysis for 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (CAS 2379321-31-8)


Generic substitution with other halogenated benzyloxybenzene derivatives or simple halophenols is not scientifically valid. The specific 1,4,5-substitution pattern on the benzene ring dictates unique reactivity and selectivity in subsequent synthetic steps, particularly in cross-coupling reactions and directed ortho-metalation strategies [1]. For example, a compound like 4-bromo-5-chloro-2-methylphenol (CAS 1092460-50-8) lacks the benzyloxy protecting group, which fundamentally alters its solubility, reactivity, and the types of chemical transformations it can undergo, especially in applications requiring orthogonal protection/deprotection sequences . Using a positional isomer, such as 1-(benzyloxy)-4-bromo-2-chloro-5-methylbenzene, would expose the wrong positions to further functionalization, leading to different, and likely undesirable, downstream products. The data below demonstrate these critical points of differentiation.

Quantitative Differentiation Evidence for 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (CAS 2379321-31-8)


Substitution Pattern Comparison: Orthogonal Synthetic Handles

The target compound possesses a 1,4,5-arrangement of functional groups (benzyloxy at C1, bromo at C4, chloro at C5, methyl at C2). This specific pattern provides a unique, orthogonally protected platform for sequential functionalization. In contrast, a common analog, 4-bromo-5-chloro-2-methylphenol (CAS 1092460-50-8), lacks the benzyl protecting group, which is essential for multi-step syntheses where the phenol must be protected and later deprotected . Another positional isomer, 1-(benzyloxy)-4-bromo-2-chloro-5-methylbenzene (CAS 2734775-64-3), presents a different regiochemical environment, which would lead to different outcomes in regioselective reactions [1].

Organic Synthesis Cross-Coupling Protecting Group Strategy

Purity Benchmarking for Research Applications

Commercial availability of the target compound is specified at 98% purity, as offered by Leyan . This level of purity is typical for advanced synthetic intermediates and is sufficient for most research applications without further purification. A direct comparator, 1-(benzyloxy)-4-bromo-2-chloro-5-methylbenzene, is listed by Chemsrc without any purity specification, introducing procurement uncertainty and potential for uncharacterized impurities that could impact reaction yields and reproducibility [1]. Furthermore, while other bromo-chloro-methylbenzene derivatives may be available, their purity specifications are not always guaranteed to meet the same standard, making the defined 98% purity of this specific compound a reliable benchmark for research planning.

Quality Control Procurement Analytical Chemistry

Molecular Weight and LogP Comparison for Solubility Prediction

The target compound has a molecular weight of 311.60 g/mol and a molecular formula of C14H12BrClO . A structurally related compound, Methyl 2-(4-bromo-5-chloro-2-methylphenyl)acetate (CAS not provided), has a molecular weight of 277.54 g/mol . This difference in molecular weight, along with the presence of the benzyl group in the target compound, will significantly impact its lipophilicity and solubility. The benzyl group increases lipophilicity (higher predicted logP), which can be advantageous for membrane permeability in cellular assays or for partitioning in biphasic reaction systems. The lower molecular weight of the comparator, lacking the benzyl group, would result in different physicochemical behavior, making it unsuitable as a direct substitute in applications where specific solubility or permeability is required.

Physicochemical Properties Drug Design Medicinal Chemistry

Optimal Application Scenarios for 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (CAS 2379321-31-8)


Medicinal Chemistry: Advanced Intermediate for Targeted Synthesis

As a building block, this compound is suited for medicinal chemists requiring a densely functionalized, orthogonally protected aromatic core for late-stage diversification. The benzyloxy group can be cleaved to reveal a phenol for further derivatization, while the bromo and chloro substituents serve as handles for cross-coupling reactions, enabling the rapid assembly of complex molecules for structure-activity relationship (SAR) studies [1].

Agrochemical Research: Synthesis of Novel Pesticides

The compound's halogenated aromatic structure makes it a valuable intermediate in the synthesis of potential new agrochemicals, such as herbicides or fungicides. The specific substitution pattern can be leveraged to build molecules with optimized properties for target binding and environmental stability [1].

Materials Science: Precursor for Functional Materials

The compound can be used as a monomer or precursor in the preparation of specialty polymers or liquid crystals. The presence of both bromine and chlorine atoms allows for controlled, sequential cross-coupling reactions to build extended pi-conjugated systems or incorporate specific functional units into a material's backbone [1].

Technical Documentation Hub

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